molecular formula C23H18N2O2 B4705751 2-(2-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide

2-(2-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide

Cat. No. B4705751
M. Wt: 354.4 g/mol
InChI Key: HNQHUQOBGKBQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in vivo and can limit its potential applications in drug development.

Future Directions

There are several future directions for the research and development of 2-(2-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide. One potential direction is to investigate the compound's potential as a treatment for various inflammatory disorders, including arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential molecular targets for drug development. Finally, the development of new synthesis methods for this compound may help to overcome its solubility limitations and expand its potential applications in drug development.

Scientific Research Applications

2-(2-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-27-22-14-8-6-12-18(22)21-15-19(17-11-5-7-13-20(17)25-21)23(26)24-16-9-3-2-4-10-16/h2-15H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQHUQOBGKBQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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